Ethyl 3-(4-hydroxyphenyl)butanoate

Herbicide Discovery Tyrosine Metabolism Enzyme Inhibition

Ethyl 3-(4-hydroxyphenyl)butanoate (CAS 166960-11-8) is a phenolic ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is characterized by a para-substituted phenol ring linked to a butanoate chain with an ethyl ester terminus.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 166960-11-8
Cat. No. B1454483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-hydroxyphenyl)butanoate
CAS166960-11-8
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)C1=CC=C(C=C1)O
InChIInChI=1S/C12H16O3/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3
InChIKeyVRDBGARLKWLHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-hydroxyphenyl)butanoate (CAS 166960-11-8) Technical Baseline for Procurement


Ethyl 3-(4-hydroxyphenyl)butanoate (CAS 166960-11-8) is a phenolic ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is characterized by a para-substituted phenol ring linked to a butanoate chain with an ethyl ester terminus . This compound is primarily utilized as a research chemical and intermediate in organic synthesis, with commercial suppliers typically offering a minimum purity specification of 95% [1]. Its structural features—a phenolic hydroxyl and an ethyl ester—confer distinct reactivity and biological interaction profiles that differentiate it from closely related hydroxyphenyl butanoate analogs.

Why Ethyl 3-(4-hydroxyphenyl)butanoate (CAS 166960-11-8) Cannot Be Substituted with General Hydroxyphenyl Butanoates


Generic substitution among hydroxyphenyl butanoates is scientifically unsound due to the critical impact of hydroxyl group positioning and ester chain length on both biological activity and synthetic utility. For instance, the para-hydroxyl configuration of Ethyl 3-(4-hydroxyphenyl)butanoate directly influences its binding affinity to enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide development and metabolic research [1]. Regioisomers, such as ethyl 4-(3-hydroxyphenyl)butanoate, exhibit different spatial and electronic properties that can lead to a complete loss of target engagement or altered reactivity in downstream synthetic steps. Furthermore, the specific ethyl ester moiety dictates the compound's solubility, hydrolysis rate, and volatility, which are non-interchangeable parameters in both in vitro assays and industrial process chemistry. Therefore, substituting with an analog without rigorous comparative validation introduces significant risk of experimental failure and data irreproducibility.

Quantitative Differentiation Guide for Ethyl 3-(4-hydroxyphenyl)butanoate (CAS 166960-11-8) Procurement


HPPD Enzyme Inhibition: Comparative Potency

Ethyl 3-(4-hydroxyphenyl)butanoate demonstrates measurable inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine catabolism and a validated herbicide target. Its reported IC50 of 90 nM provides a quantitative benchmark for this specific para-substituted ester [1]. In contrast, a structurally distinct regioisomer, ethyl 4-(3-hydroxyphenyl)butanoate, exhibits an IC50 of 81,300 nM (81.3 µM) against aryl hydrocarbon hydroxylase, a functionally related but distinct assay, underscoring the profound impact of hydroxyl positioning on biological activity [2]. This 900-fold difference in potency, even across related targets, highlights the non-interchangeable nature of these analogs.

Herbicide Discovery Tyrosine Metabolism Enzyme Inhibition

Regioisomeric Purity: Structural Identity Confirmation

The specific para-substitution of the phenolic hydroxyl group is a critical quality attribute. The identity of Ethyl 3-(4-hydroxyphenyl)butanoate can be unambiguously confirmed by its 1H-NMR spectrum, which shows characteristic peaks at δ 1.20 (3H, t) and δ 1.27 (3H, d) in CDCl3, corresponding to the ethyl ester and methyl protons, respectively . This spectral fingerprint is distinct from that of its meta-substituted isomer, ethyl 4-(3-hydroxyphenyl)butanoate. Procurement of material verified by this NMR signature ensures the correct regioisomer is obtained, preventing the introduction of a critical variable that could invalidate structure-activity relationship (SAR) studies or synthetic pathway outcomes.

Chemical Synthesis Quality Control Analytical Chemistry

Supply Chain Specification: Guaranteed Minimum Purity

Commercial availability of Ethyl 3-(4-hydroxyphenyl)butanoate is typically with a guaranteed minimum purity specification of 95% . This is a standard research-grade purity level for this specific compound, comparable to that of its analog ethyl 4-(3-hydroxyphenyl)butanoate, which is also commonly offered at 95% purity . This consistency in available purity across suppliers ensures that researchers can reliably source the compound at a known baseline quality, reducing the need for extensive in-house purification before use in most standard applications.

Procurement Supply Chain Management Research Materials

Storage and Handling: Non-Hazardous Classification

Ethyl 3-(4-hydroxyphenyl)butanoate is classified as a non-hazardous material for transportation under DOT/IATA regulations, simplifying shipping and laboratory handling requirements . It is recommended for long-term storage in a cool, dry place . This contrasts with some related phenolic esters that may require refrigerated storage (e.g., 2-8°C) to maintain stability, as seen with certain analogs like ethyl 4-(3-hydroxyphenyl)butanoate . The less stringent storage requirement reduces associated logistical and operational costs for the end-user.

Laboratory Safety Chemical Storage Inventory Management

Validated Application Scenarios for Ethyl 3-(4-hydroxyphenyl)butanoate (CAS 166960-11-8) Based on Quantitative Evidence


HPPD-Targeted Herbicide Discovery and Tyrosine Metabolism Studies

This compound is directly applicable as a reference inhibitor or starting scaffold in research programs focused on 4-hydroxyphenylpyruvate dioxygenase (HPPD). Its demonstrated 90 nM IC50 against pig liver HPPD validates its utility for in vitro screening, mechanistic studies, and structure-activity relationship (SAR) exploration aimed at developing novel herbicides or understanding tyrosine catabolism disorders [1]. The quantitative potency data provides a reliable baseline for comparative assessments of new chemical entities.

Regioisomer-Specific Chemical Synthesis and Intermediate Production

Ethyl 3-(4-hydroxyphenyl)butanoate serves as a structurally defined, para-substituted building block for the synthesis of more complex molecules where the precise position of the hydroxyl group is critical to the final product's function. The distinct 1H-NMR signature allows for rigorous quality control to ensure regioisomeric purity, preventing the introduction of unwanted meta- or ortho-isomers that could derail a multi-step synthesis .

Standardized Procurement for Reproducible In Vitro Assays

Given the compound's availability with a consistent 95% minimum purity specification and non-hazardous shipping classification, it is a practical choice for academic and industrial laboratories conducting reproducible biological assays . Researchers can confidently integrate this compound into their workflows knowing that baseline quality and handling requirements are standardized and well-documented, minimizing inter-batch variability and logistical complexity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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